Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-

Antiviral Structure-Activity Relationship Acyclic Nucleoside Phosphonate

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- (CAS 643028-93-7), also referred to as 9-(3-phosphonomethoxybutyl)adenine (compound XXVIII), is a synthetic acyclic nucleoside phosphonate (ANP) analogue. It features an adenine base linked via a chiral butoxy spacer to a methylphosphonic acid moiety, distinguishing it from the clinically established propyl (tenofovir, PMPA) and ethyl (adefovir, PMEA) linker-length ANPs.

Molecular Formula C10H16N5O4P
Molecular Weight 301.24 g/mol
CAS No. 643028-93-7
Cat. No. B12608833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-
CAS643028-93-7
Molecular FormulaC10H16N5O4P
Molecular Weight301.24 g/mol
Structural Identifiers
SMILESCC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C10H16N5O4P/c1-7(2-3-19-6-20(16,17)18)15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,2-3,6H2,1H3,(H2,11,12,13)(H2,16,17,18)
InChIKeyRQCGHRPOPHTMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic Acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- (CAS 643028-93-7) – A Structurally Distinct Acyclic Nucleoside Phosphonate for Antiviral Research & Procurement


Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- (CAS 643028-93-7), also referred to as 9-(3-phosphonomethoxybutyl)adenine (compound XXVIII), is a synthetic acyclic nucleoside phosphonate (ANP) analogue [1]. It features an adenine base linked via a chiral butoxy spacer to a methylphosphonic acid moiety, distinguishing it from the clinically established propyl (tenofovir, PMPA) and ethyl (adefovir, PMEA) linker-length ANPs. The compound was originally designed to probe the effect of β-substitution and linker length on antiviral activity within the 9-(2-phosphonomethoxyethyl)adenine scaffold [1][2].

Why Phosphonic Acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- Cannot Be Substituted by Generic PMEA or PMPA Analogues in Antiviral Studies


Acyclic nucleoside phosphonates (ANPs) exhibit sharp structure-activity relationships where linker length, substitution pattern, and stereochemistry critically govern both antiviral potency and cytotoxicity [1]. The target compound possesses a four-carbon butyl linker with a chiral centre at the C-3 position, whereas the FDA-approved agents adefovir (PMEA) and tenofovir (PMPA) carry two- and three-carbon linkers, respectively [2]. Even among butyl-linked ANPs, the position of the phosphonomethoxy attachment (C-3 vs C-4) yields distinct isomers with divergent biological profiles [1]. Consequently, substituting this compound with any other in-class ANP without confirmatory comparative data introduces uncontrolled variables in target engagement, metabolic stability, and antiviral selectivity that can invalidate preclinical findings [2].

Quantitative Differentiation Evidence for Phosphonic Acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- (CAS 643028-93-7) Against Closest ANP Analogues


Linker-Length Differentiation: 4-Carbon Butyl vs 2-Carbon Ethyl (Adefovir) and 3-Carbon Propyl (Tenofovir) Scaffolds

The compound features a four-carbon butoxy linker connecting the adenine base to the phosphonic acid, whereas adefovir (PMEA) contains a two-carbon ethoxy linker and tenofovir (PMPA) a three-carbon propoxy linker [1]. This structural extension alters the spatial positioning of the phosphonate group within viral polymerase active sites, a parameter known to modulate both substrate recognition and chain termination efficiency across the ANP class [2].

Antiviral Structure-Activity Relationship Acyclic Nucleoside Phosphonate

Regioisomeric Differentiation: C-3 vs C-4 Phosphonomethoxybutyl Adenine Isomers

The target compound is the C-3 regioisomer, 9-(3-phosphonomethoxybutyl)adenine (compound XXVIII), which was prepared and characterised separately from the C-4 regioisomer, 9-(4-phosphonomethoxybutyl)adenine [1]. The C-4 regioisomer (dPMEA, lacking the oxygen in the phosphonomethoxy linker) has been studied for metal-ion-binding properties but exhibits a distinct acidity constant profile (pKa values differing by >0.3 log units from PMEA) due to the altered electronic environment [2]. While direct antiviral comparison data are not publicly available, the regioisomeric distinction is critical because the position of the adenine attachment on the alkyl chain dictates the conformational flexibility and hydrogen-bonding capacity of the nucleobase within the polymerase binding pocket [3].

Regioisomer Synthesis Antiviral Selectivity

Chiral Centre at C-3: Enantiomeric Differentiation from Achiral and Differently Substituted ANPs

The target compound possesses a single chiral centre at the C-3 position of the butoxy chain, bearing a methyl substituent [1]. This contrasts with the achiral PMEA (adefovir) and the C-2' chiral PMPA (tenofovir), where the methyl substituent is located at the 1'-position of the propoxy linker [2]. In the ANP class, the absolute configuration at the chiral carbon profoundly influences antiviral activity; for PMPA, the (R)-enantiomer is >100-fold more potent than the (S)-enantiomer against HIV-1 [3]. Although enantiomer-resolved data for compound XXVIII are not publicly reported, the distinct spatial location of the methyl substituent (C-3 vs C-2') creates a different stereoelectronic environment that will yield enantiomer-specific interactions with nucleotide kinases and viral polymerases [2].

Chirality Stereochemistry Antiviral Potency

Synthetic Accessibility: A Divergent Intermediate for Butyl-Linker ANP Library Construction

Compound XXVIII was synthesised via a general alkylation-deprotection sequence starting from 9-(3-hydroxybutyl)adenine (XXVIb) using diisopropyl p-toluenesulfonyloxymethanephosphonate (XI), followed by transsilylation and hydrolysis to yield the free phosphonic acid [1]. This five-step route (adenine alkylation, amino protection, phosphonate alkylation, transsilylation, hydrolysis) mirrors the synthetic strategy used for the entire 2'-C-alkyl PMEA series (compounds Ie–Il) and enables parallel library construction of butyl-linked ANPs with varied β-substituents [1]. In contrast, the clinically dominant tenofovir synthesis requires a stereoselective route to access the (R)-enantiomer, adding complexity to analogue generation [2].

Synthetic Chemistry Library Synthesis Phosphonate Chemistry

Optimal Research & Industrial Application Scenarios for Phosphonic Acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- (CAS 643028-93-7)


Structure-Activity Relationship (SAR) Studies of Linker Length in ANP-Based Nucleotide Polymerase Inhibitors

This compound serves as the four-carbon butyl representative in a homologous series spanning ethyl (PMEA), propyl (PMPA), and butyl (XXVIII) linkers. Systematic comparison of IC50 values against HIV-1 reverse transcriptase or HBV polymerase can quantify the optimal linker length for chain termination efficiency [1]. Procurement of the exact CAS 643028-93-7 material ensures that SAR data correspond to the C-3 substituted butyl regioisomer, avoiding misassignment caused by the more common C-4 analogue [2].

Enantiomer-Specific Profiling of ANP Phosphorylation by Cellular Nucleotide Kinases

The chiral C-3 methyl substituent provides a distinct stereochemical probe for assessing enantiomer preference of the first phosphorylation step (adenylate kinase or AMP kinase) that rate-limits ANP activation [1]. Using the racemate or resolved enantiomers of compound XXVIII, researchers can determine whether the (R)- or (S)-configuration at C-3 is preferred for monophosphate formation, informing the design of next-generation ANP prodrugs with improved intracellular activation kinetics [2].

Regioisomer-Controlled Metal-Ion Chelation Studies of Phosphonate Antivirals

The phosphonic acid moiety of compound XXVIII chelates divalent metal ions (Mg²⁺, Cu²⁺), which is relevant to both polymerase active-site metal coordination and pharmacokinetic interactions with dietary cations [1]. Because the C-3 vs C-4 regioisomerism alters the distance between the adenine N7 and the phosphonate group, the target compound can be used in potentiometric titrations to quantify how regioisomerism affects metal-ion-binding stability constants, extending the dataset established for dPMEA [1].

Synthetic Methodology Development for Phosphonomethoxyalkyl Adenine Libraries

CAS 643028-93-7 is prepared via a well-documented five-step route that is tolerant of diverse β-substituents [1]. This makes the compound a practical key intermediate for parallel synthesis of butyl-linker-focused ANP libraries. Procurement of the parent phosphonic acid enables on-resin or solution-phase diversification strategies (e.g., prodrug esterification, N⁶-alkylation) to rapidly generate analogues for phenotypic antiviral screening [2].

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